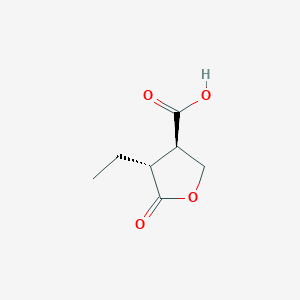
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid: is an organic compound with the molecular formula C7H10O4 . This compound is primarily used in chemical laboratories for research and synthesis of other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethyltetrahydro-5-oxo-3-furoic acid typically involves the cyclization of appropriate precursors under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Ethyltetrahydro-5-oxo-3-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
- trans-4-Methyltetrahydro-5-oxo-3-furoic acid
- trans-4-Propyl-5-oxo-3-furoic acid
- trans-4-Butyl-5-oxo-3-furoic acid
Comparison: trans-4-Ethyltetrahydro-5-oxo-3-furoic acid is unique due to its specific ethyl group substitution, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups .
Propriétés
Numéro CAS |
487-72-9 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3R,4R)-4-ethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-2-4-5(6(8)9)3-11-7(4)10/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
ZJVCDGMQVPAOQV-UHNVWZDZSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](COC1=O)C(=O)O |
SMILES canonique |
CCC1C(COC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


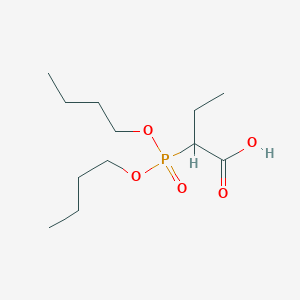
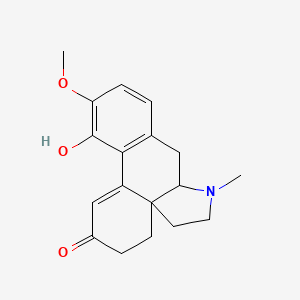

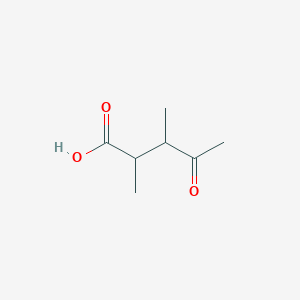
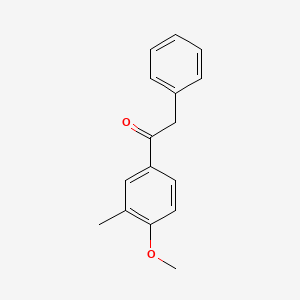
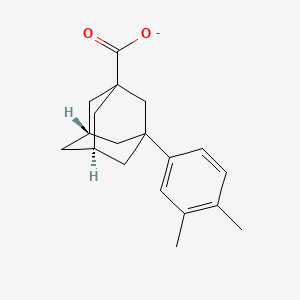

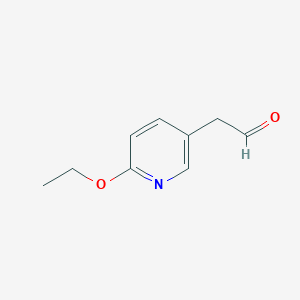
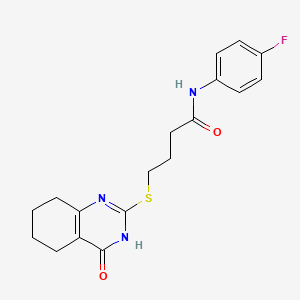
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)


![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)

